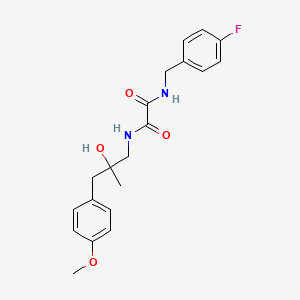

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4/c1-20(26,11-14-5-9-17(27-2)10-6-14)13-23-19(25)18(24)22-12-15-3-7-16(21)8-4-15/h3-10,26H,11-13H2,1-2H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJICFKFZYKKQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an oxalamide linkage, which is significant in pharmacological applications. The structural formula can be represented as follows:

Key Functional Groups

- Fluorobenzyl : Enhances lipophilicity and biological activity.

- Hydroxy Group : May contribute to hydrogen bonding interactions.

- Methoxy Group : Increases stability and may influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit:

- Enzyme Inhibition : Potential inhibition of enzymes linked to disease processes.

- Receptor Modulation : Interaction with neurotransmitter receptors affecting signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance, a study demonstrated that analogs with similar structures inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of oxalamide derivatives. The results showed that specific derivatives led to:

- IC50 Values : Ranging from 0.5 to 5 µM against various cancer cell lines.

- Mechanisms : Induction of apoptosis via mitochondrial pathways.

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis.

Research Findings

A study involving animal models demonstrated that administration of the compound resulted in:

- Reduction in Inflammatory Markers : Decreased levels of TNF-alpha and IL-6.

- Histological Improvements : Reduced edema and joint destruction observed in treated groups compared to controls.

Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide?

The synthesis typically involves:

- Intermediate preparation :

- 4-Fluorobenzylamine : Synthesized via reduction of 4-fluorobenzonitrile using LiAlH₄ .

- Hydroxypropyl-methoxyphenyl intermediate : Prepared via nucleophilic substitution or reductive amination, depending on the starting material .

Q. How can structural characterization be optimized for this compound?

Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : To assess purity and stability under varying pH and temperature conditions .

Q. What are the recommended storage conditions to maintain compound stability?

- Store in airtight, light-resistant containers at -20°C.

- Use desiccants to prevent hydrolysis of the oxalamide moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological targets?

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to assess activity changes .

- In vitro assays :

- Enzyme inhibition : Test against soluble epoxide hydrolase (sEH) using fluorescence-based assays, as seen in analogous oxalamides .

- Cellular uptake : Radiolabel the compound or use fluorescent tags to study permeability in cancer cell lines .

Q. What methodologies resolve contradictions in reported biological activities of oxalamides?

- Meta-analysis : Compare data across studies while controlling for variables like assay type (e.g., cell-free vs. cell-based) .

- Dose-response profiling : Establish IC₅₀ values under standardized conditions to normalize potency comparisons .

- Crystallography : Resolve 3D structures of the compound bound to targets to identify critical interactions .

Q. How can the compound’s pharmacokinetic properties be optimized for therapeutic use?

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .

- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve solubility and reduce off-target effects .

- Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots for structural refinement .

Key Considerations for Experimental Design

- Control groups : Include known inhibitors (e.g., AUDA for sEH studies) to benchmark activity .

- Replicability : Use triplicate measurements and blinded data analysis to minimize bias .

- Ethical compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.